molecular formula C11H10FN B1447189 5-Fluoro-2,8-dimethylquinoline CAS No. 1935335-91-3

5-Fluoro-2,8-dimethylquinoline

Cat. No.: B1447189
CAS No.: 1935335-91-3
M. Wt: 175.2 g/mol
InChI Key: PNLQXRUMGIDZRP-UHFFFAOYSA-N
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Description

5-Fluoro-2,8-dimethylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties. Quinoline derivatives, including this compound, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,8-dimethylquinoline typically involves the fluorination of 2,8-dimethylquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2,8-dimethylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimalarial, antibacterial, and anticancer agents. The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its efficacy .

Industry: The compound is used in the production of dyes, agrochemicals, and materials for electronic applications. Its unique chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 2,8-Dimethylquinoline
  • 6-Fluoro-2,8-dimethylquinoline
  • 7-Fluoro-2,8-dimethylquinoline

Comparison: 5-Fluoro-2,8-dimethylquinoline is unique due to the specific positioning of the fluorine atom and the two methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to other fluorinated quinolines. For instance, the presence of the fluorine atom at the 5-position enhances its biological activity, making it more effective in medicinal applications .

Properties

IUPAC Name

5-fluoro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLQXRUMGIDZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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